molecular formula C16H12O3S B1683172 Tiopinac CAS No. 61220-69-7

Tiopinac

Cat. No. B1683172
CAS RN: 61220-69-7
M. Wt: 284.3 g/mol
InChI Key: KLIVRBFRQSOGQI-UHFFFAOYSA-N
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Description

Tiopinac, also known as RS 40974, is a dibenzthiepin . It is an orally active and highly potent anti-inflammatory and anti-pyretic agent . It has been found to have 40 times the antiphlogistic potency of phenylbutazone .


Molecular Structure Analysis

The molecular formula of Tiopinac is C16H12O3S . It has a molecular weight of 284.33 . The structure includes a dibenzthiepin core, which is a tricyclic compound .


Physical And Chemical Properties Analysis

Tiopinac is a solid substance with a white to off-white color . It has a molecular weight of 284.33 and a molecular formula of C16H12O3S .

Scientific Research Applications

Photo-Sensitive Piezoelectric Composite Material

Tiopinac, also known as titanium oxide phthalocyanine (TiOPc), has been studied for its applications in creating photo-sensitive piezoelectric composite materials. A study by Chang et al. (2015) explored a composite material of poly(vinylidene fluoride-trifluoroethylene) [P(VDF-TrFE)] and TiOPc, showing potential for opto-configurable mechanisms in various applications due to its improved remnant polarization and coercive field properties (Chang et al., 2015).

Nanodiamonds as Antioxidant Carriers

Tiopinac has also been investigated in the context of drug delivery, specifically as an antioxidant carrier. Research by Pfaff et al. (2018) found that Tiopinac, known as Tiopronin in this context, possesses characteristics that make it a promising candidate for oxidative stress-related conditions, such as cataracts. The study suggests its potential when used in conjunction with nanodiamonds for drug delivery (Pfaff et al., 2018).

Structural and Morphological Phase Control in Organic Electronics

In the field of organic electronics, Tiopinac (TiOPc) has been identified as a cyclic oligomer with desirable stability, optical properties, and charge mobility. Coppedé et al. (2016) conducted research on the structural properties and polymorphism of TiOPc thin films, highlighting its importance in controlling the conductive properties of materials used in electronic applications (Coppedé et al., 2016).

Photoconduction and Photoreceptor Applications

TiOPc has been studied for its photoconduction properties and applications as photo-generation carrier materials in photoreceptors. Zhou et al. (2000) explored these properties, demonstrating the material's potential in dual-layered photoreceptors, offering insights into its practical applications in imaging technologies (Zhou et al., 2000).

Perovskite Solar Cells

In the renewable energy sector, particularly in solar cell technology, TiOPc has been used as a hole transporting material (HTM). Sun et al. (2015) found that TiOPc significantly increases the power conversion efficiency of perovskite solar cells by minimizing recombination losses, suggesting its utility in enhancing the performance of solar energy devices (Sun et al., 2015).

properties

IUPAC Name

2-(11-oxo-6H-benzo[c][1]benzothiepin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c17-15(18)8-10-5-6-13-14(7-10)20-9-11-3-1-2-4-12(11)16(13)19/h1-7H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIVRBFRQSOGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(S1)C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77625-78-6 (hydrochloride salt)
Record name Tiopinac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061220697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80210140
Record name Tiopinac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiopinac

CAS RN

61220-69-7
Record name Tiopinac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061220697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiopinac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIOPINAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QX5LNW7CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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